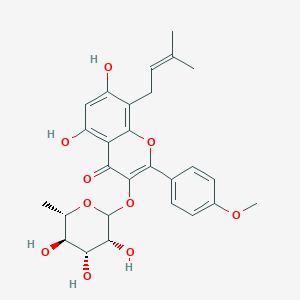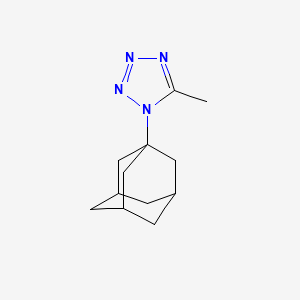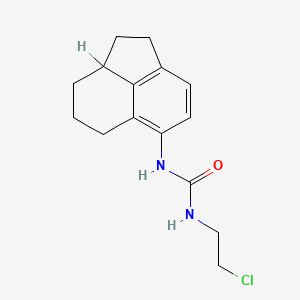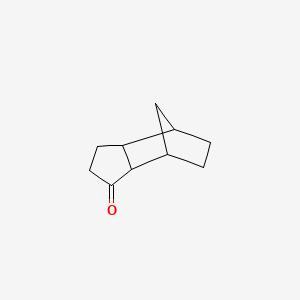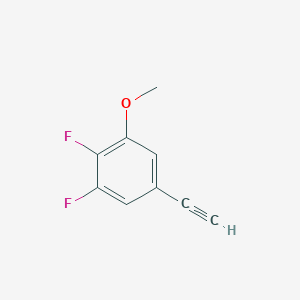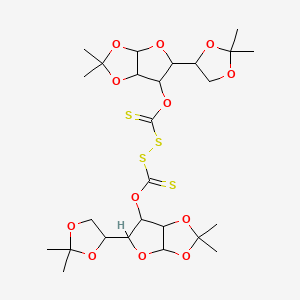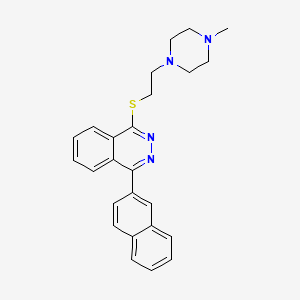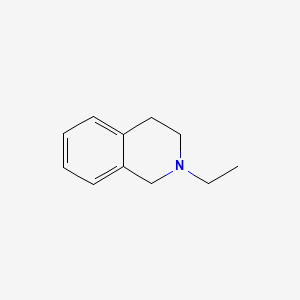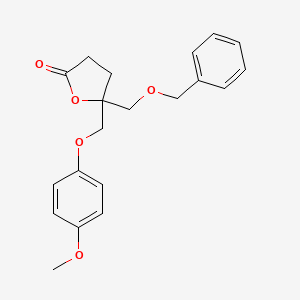
5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one” is a complex organic compound that features a dihydrofuran ring substituted with benzyloxy and methoxyphenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of benzyloxy and methoxyphenoxy groups: These groups can be introduced via nucleophilic substitution reactions using benzyl alcohol and 4-methoxyphenol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy and methoxyphenoxy groups.
Reduction: Reduction reactions could target the dihydrofuran ring or the substituent groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding aldehydes or ketones, while reduction could lead to alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Drug development:
Biochemical studies: Used in studies to understand biochemical pathways and interactions.
Medicine
Therapeutic agents: Potential use as a therapeutic agent for various diseases.
Diagnostic tools: Could be used in the development of diagnostic assays.
Industry
Material science: Applications in the development of new materials with specific properties.
Chemical manufacturing: Used as a precursor or intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of “5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((benzyloxy)methyl)-5-((4-hydroxyphenoxy)methyl)dihydrofuran-2(3H)-one
- 5-((benzyloxy)methyl)-5-((4-chlorophenoxy)methyl)dihydrofuran-2(3H)-one
Uniqueness
The unique combination of benzyloxy and methoxyphenoxy groups in “5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one” imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
I
Propiedades
Fórmula molecular |
C20H22O5 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenoxy)methyl]-5-(phenylmethoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C20H22O5/c1-22-17-7-9-18(10-8-17)24-15-20(12-11-19(21)25-20)14-23-13-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
Clave InChI |
MRMRGADDZCSZSY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC2(CCC(=O)O2)COCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


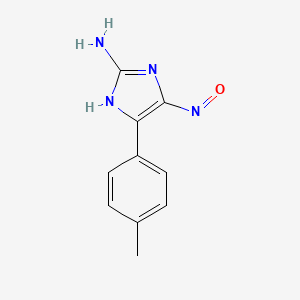
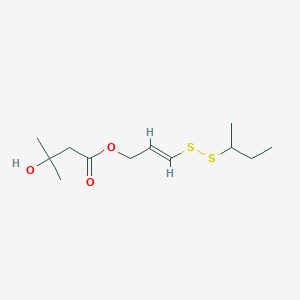
![5-Amino-5-hydroxy-7-methyl-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B12814345.png)
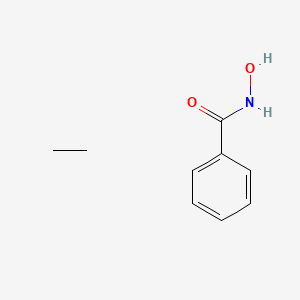
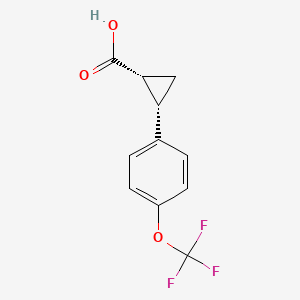
![acetic acid;4-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[2-[[3-carboxy-2-[2-[[2-(hex-3-enoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[1-[[4-amino-1-[[5-amino-1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12814355.png)
